molecular formula C7H11BrO3 B3047581 6-Bromo-1,4,8-trioxaspiro[4.5]decane CAS No. 1423031-10-0

6-Bromo-1,4,8-trioxaspiro[4.5]decane

Cat. No.: B3047581
CAS No.: 1423031-10-0
M. Wt: 223.06
InChI Key: YVCXYXUDSUQYNF-UHFFFAOYSA-N
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Description

6-Bromo-1,4,8-trioxaspiro[4.5]decane is a chemical compound with the molecular formula C7H11BrO3 and a molecular weight of 223.07 g/mol It is characterized by a spiroacetal structure, which is a bicyclic system containing a spiro-connected oxygen atom

Preparation Methods

The synthesis of 6-Bromo-1,4,8-trioxaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a suitable trioxaspiro compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane . The reaction is usually carried out at room temperature, and the product is purified through standard techniques such as column chromatography.

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

6-Bromo-1,4,8-trioxaspiro[4.5]decane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation would produce an oxo compound.

Mechanism of Action

The mechanism by which 6-Bromo-1,4,8-trioxaspiro[4.5]decane exerts its effects is not fully understood. its spiroacetal structure suggests that it may interact with biological targets through hydrogen bonding and hydrophobic interactions. The bromine atom can also participate in halogen bonding, which may influence the compound’s binding affinity to specific molecular targets . Further research is needed to elucidate the precise pathways and molecular targets involved.

Comparison with Similar Compounds

6-Bromo-1,4,8-trioxaspiro[4.5]decane can be compared with other spiroacetal compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-1,4,8-trioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO3/c8-6-5-9-2-1-7(6)10-3-4-11-7/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCXYXUDSUQYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C12OCCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284393
Record name 1,4,8-Trioxaspiro[4.5]decane, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423031-10-0
Record name 1,4,8-Trioxaspiro[4.5]decane, 6-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423031-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,8-Trioxaspiro[4.5]decane, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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